2,6-Dimethyl-4-morpholin-4-yl-phenylamine
Overview
Description
2,6-Dimethyl-4-morpholin-4-yl-phenylamine is a synthetic molecule with potential biological and pharmaceutical applications. It is characterized by the presence of a morpholine ring attached to a phenylamine structure, with two methyl groups at the 2 and 6 positions on the phenyl ring.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with enzymes such as adenosine kinase and thiol protease , which play crucial roles in cellular metabolism and protein degradation, respectively.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,6-Dimethyl-4-morpholin-4-yl-phenylamine . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-morpholin-4-yl-phenylamine typically involves the reaction of 2,6-dimethylphenylamine with morpholine under specific conditions. One common method includes dissolving 2,6-dimethylphenylamine and morpholine in an ethanol solution and stirring the mixture under reflux for a certain period. The resulting solution is then allowed to crystallize, yielding the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4-morpholin-4-yl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or morpholine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2,6-Dimethyl-4-morpholin-4-yl-phenylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,6-Dimethylphenylamine: Lacks the morpholine ring, resulting in different chemical properties.
4-Morpholin-4-yl-phenylamine: Lacks the methyl groups on the phenyl ring, affecting its reactivity and biological activity.
2,6-Dimethyl-4-piperidin-4-yl-phenylamine: Contains a piperidine ring instead of a morpholine ring, leading to different pharmacological properties.
Uniqueness: 2,6-Dimethyl-4-morpholin-4-yl-phenylamine is unique due to the presence of both the morpholine ring and the methyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,6-dimethyl-4-morpholin-4-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-7-11(8-10(2)12(9)13)14-3-5-15-6-4-14/h7-8H,3-6,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHSCLAVOQZHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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